molecular formula C10H7NO B1620623 4-(Prop-2-yn-1-yloxy)benzonitrile CAS No. 33143-80-5

4-(Prop-2-yn-1-yloxy)benzonitrile

Cat. No.: B1620623
CAS No.: 33143-80-5
M. Wt: 157.17 g/mol
InChI Key: NTMNTKKDAFBUSM-UHFFFAOYSA-N
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Description

“4-(Prop-2-yn-1-yloxy)benzonitrile” is a chemical compound with the empirical formula C10H7NO . It has a molecular weight of 157.17 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string representation of “this compound” is C#CCOC1=CC=C(C#N)C=C1 . This indicates that the molecule consists of a prop-2-yn-1-yloxy group attached to the 4-position of a benzonitrile.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Systems : 4-(Prop-2-yn-1-yloxy)benzonitrile is used in synthesizing new series of heterocyclic systems, particularly derivatives of eugenol, which have shown significant cytotoxicity against various carcinoma cell lines, indicating potential in cancer research (Taia et al., 2020).

Physical and Chemical Properties

  • Structural Analysis : Studies on compounds like 3-(Prop-2-yn-1-yloxy)phthalonitrile and 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, closely related to this compound, focus on the physical properties like planarity and crystal structures, contributing to a deeper understanding of molecular interactions (Jan et al., 2013); (Zhang et al., 2010).

Potential Applications in Electronics

  • Liquid Crystals and Photophysics : Research into compounds based on 4-cyanobiphenyl-benzonitrile, which involves this compound structures, has been focused on their self-assembly in liquid crystal (LC) phases, indicating applications in electronic displays and optical devices (K et al., 2022).

Chemical Reactions and Interactions

  • Cycloaddition Reactions : Studies detail the cycloaddition reactions of compounds like this compound, crucial for understanding chemical synthesis pathways and molecular interactions (Gerber et al., 1977).

Biological Interactions and Evaluation

  • Antibacterial and Antiurease Activities : A method for synthesizing derivatives of this compound has been developed, and these derivatives have shown potential antibacterial and antiurease effects, indicating their relevance in medical and pharmaceutical research (Batool et al., 2014).

Properties

IUPAC Name

4-prop-2-ynoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMNTKKDAFBUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370990
Record name 3-(4-Cyanophenoxy)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33143-80-5
Record name 3-(4-Cyanophenoxy)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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